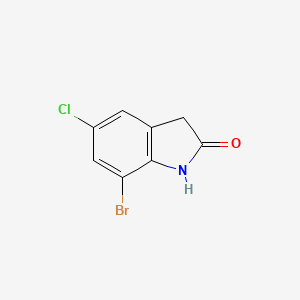

7-Bromo-5-chloroindolin-2-one

Description

Significance of Indolin-2-one Core in Contemporary Drug Discovery

The indolin-2-one, or oxindole (B195798), scaffold is a bicyclic heterocyclic compound that has emerged as a cornerstone in the development of new therapeutic agents. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This structural feature is a key reason for its prevalence in numerous biologically active compounds and approved drugs. acs.orggrowingscience.com

The indolin-2-one nucleus is a critical component in a variety of receptor tyrosine kinase (RTK) inhibitors, a class of targeted cancer therapies. growingscience.com By inhibiting RTKs, these compounds can disrupt the signaling pathways that drive tumor growth and proliferation. The versatility of the indolin-2-one core allows for chemical modifications at various positions, leading to the development of inhibitors with high potency and selectivity for specific kinases. acs.orgnih.govacs.org This adaptability has made the indolin-2-one scaffold a focal point of extensive research in oncology. growingscience.com

Historical Context of Halogenated Indolin-2-one Derivatives as Bioactive Agents

The journey of halogenated indolin-2-one derivatives from laboratory curiosities to clinically approved drugs is marked by significant milestones in the field of kinase inhibition. The recognition that the indolin-2-one structure could serve as a template for ATP-competitive kinase inhibitors was a pivotal moment. acs.org

A landmark achievement in this area was the development and approval of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. scirp.orgresearchgate.net Sunitinib features a fluorinated indolin-2-one core and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.orgekb.eg The success of Sunitinib spurred further investigation into the therapeutic potential of other halogenated indolin-2-one derivatives, solidifying their importance in medicinal chemistry. Research has shown that the introduction of halogens, such as chlorine and bromine, can significantly influence the biological activity of these compounds, often leading to enhanced potency. nih.gov

Current Research Landscape of 7-Bromo-5-chloroindolin-2-one and Analogues

The current research landscape for this compound and its analogues is vibrant, with a strong emphasis on the development of novel anticancer agents. While specific research exclusively focused on this compound is limited, extensive studies on its closely related analogues provide valuable insights into its potential biological activities.

Research has demonstrated that substitutions at the 5- and 7-positions of the indolin-2-one ring are critical for modulating the activity of these compounds. For instance, studies on 5-chloroindolin-2-one derivatives have shown that this substitution is beneficial for anti-proliferative activity against various cancer cell lines. nih.gov Similarly, derivatives of 5-bromoindolin-2-one have been synthesized and evaluated as potent anticancer agents, particularly as VEGFR-2 inhibitors. mdpi.com

The dual halogenation in this compound, with a bromine atom at position 7 and a chlorine atom at position 5, presents an intriguing combination that could potentially enhance its therapeutic properties. The presence of these two different halogens can influence the compound's lipophilicity, electronic properties, and binding interactions with target proteins. Analogous di-halogenated compounds have been investigated for their potential as kinase inhibitors and have shown promising results. rsc.org The ongoing exploration of such halogenation patterns in the indolin-2-one scaffold continues to be a promising avenue in the quest for new and more effective therapeutic agents. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFMXQCBEHNLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620025 | |

| Record name | 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215433-19-5 | |

| Record name | 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 5 Chloroindolin 2 One and Structural Analogues

Strategies for Halogenation of Indolin-2-one Ring Systems

The introduction of halogen substituents onto the indolin-2-one core is typically achieved through electrophilic aromatic substitution. The position of halogenation is dictated by the directing effects of the substituents already present on the benzene (B151609) ring and the lactam moiety.

Direct Bromination and Chlorination Protocols

Direct halogenation of the indolin-2-one ring can be accomplished using various halogenating agents. For chlorination, reagents such as N-chlorosuccinimide (NCS) are commonly employed. Bromination can be achieved with elemental bromine or, more conveniently, with N-bromosuccinimide (NBS), which is a solid and safer alternative. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the solvent and the presence of catalysts. For instance, the polarity of the solvent can significantly influence the position of bromination when using NBS. researchgate.net

The electron-donating nature of the nitrogen atom in the lactam ring, along with the activating effect of the carbonyl group at the ortho and para positions relative to the nitrogen, and the meta-directing effect of the carbonyl group itself, collectively influence the substitution pattern.

Sequential Halogenation Approaches

For instance, starting with a 5-chloroindolin-2-one precursor, the subsequent bromination would be directed by both the chloro and the lactam functionalities. The chlorine atom, being an ortho, para-director (though deactivating), and the lactam ring's directing effects would influence the position of the incoming bromine atom. Regioselective bromination of related aromatic ketones like indanones has been shown to be influenced by reaction conditions, with acidic or basic media leading to different products. nih.govresearchgate.netnih.gov

Precursor Compounds and Reaction Pathways to the 7-Bromo-5-chloroindolin-2-one Scaffold

The synthesis of this compound can be approached from different precursors, either by building the halogenated indolin-2-one ring system from an appropriately substituted aniline (B41778) or by halogenating a pre-existing indolin-2-one core.

Synthesis from Substituted Indolin-2-ones (e.g., 7-Chloroindolin-2-one)

A plausible synthetic route to this compound involves the bromination of 5-chloroindolin-2-one. The chlorine at the 5-position would direct the incoming electrophile (bromine) to the ortho and para positions. The position ortho to the chlorine and meta to the carbonyl (position 4) and the position ortho to the nitrogen and meta to the chlorine (position 7) are potential sites for bromination. The regiochemical outcome would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Preparation of 7-Bromo-5-chloroindoline-2,3-dione (B1334471) (Isatin Derivative) and its Relevance

An alternative and potentially more controlled route to this compound involves the synthesis and subsequent reduction of the corresponding isatin (B1672199) derivative, 7-bromo-5-chloroindoline-2,3-dione. Isatins are versatile intermediates in the synthesis of a wide range of heterocyclic compounds.

The synthesis of 7-bromo-5-chloroindoline-2,3-dione has been reported, and this compound is commercially available. sigmaaldrich.comsynblock.com The preparation of halogenated isatins often starts from the corresponding halogenated anilines through cyclization reactions. For example, 5-chloroisatin (B99725) can be synthesized from p-chloroaniline. nih.gov Subsequent bromination of 5-chloroisatin at the 7-position would yield the desired 7-bromo-5-chloroindoline-2,3-dione. The presence of the electron-withdrawing carbonyl groups in the isatin ring deactivates the aromatic ring towards electrophilic substitution, which can allow for more controlled halogenation compared to the more electron-rich indolin-2-one.

Once 7-bromo-5-chloroindoline-2,3-dione is obtained, it can be selectively reduced to this compound. This reduction can be achieved using various reducing agents that selectively reduce the ketone at the 3-position to a methylene (B1212753) group, such as catalytic hydrogenation or Wolff-Kishner reduction, while leaving the lactam carbonyl intact.

Derivatization Strategies of the this compound Core

The this compound scaffold, once synthesized, offers several sites for further functionalization, enabling the creation of a library of diverse molecules. The nitrogen atom of the lactam and the bromine atom on the aromatic ring are the most common handles for derivatization.

N-Alkylation and N-Arylation: The nitrogen atom of the indolin-2-one ring can be readily alkylated or arylated under basic conditions using a variety of electrophiles such as alkyl halides, benzyl (B1604629) halides, or aryl halides. The regioselectivity of N-alkylation in related heterocyclic systems like indazoles has been shown to be influenced by the choice of base and solvent. beilstein-journals.org Enantioselective methods for the N-alkylation of indoles have also been developed, which could potentially be adapted for the chiral functionalization of the this compound core. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a carbon-carbon bond between the indolin-2-one core and a wide range of aryl or vinyl boronic acids or their derivatives. This strategy is a powerful tool for introducing diverse aromatic or unsaturated moieties at the 7-position, significantly expanding the chemical space accessible from this scaffold. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.org

Below is a table summarizing potential derivatization reactions for the this compound core based on common reactions of related halo-indolinones.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | 1-Alkyl-7-bromo-5-chloroindolin-2-one |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) in a solvent mixture (e.g., Toluene/Water) | 7-Aryl-5-chloroindolin-2-one |

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

N-1 Position Modifications for Enhanced Pharmacological Activity

The nitrogen atom at the N-1 position of the indolin-2-one ring is a common site for chemical modification. The hydrogen atom on this nitrogen can be readily substituted with various alkyl or acyl groups to introduce new functionalities, influence the molecule's conformation, and enhance its biological profile. Such modifications are crucial in the development of targeted therapeutic agents.

The general strategy for N-1 substitution involves the deprotonation of the amide nitrogen using a suitable base, followed by nucleophilic attack on an electrophilic reagent. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). Once the anionic nitrogen is formed, it can react with a variety of alkyl halides or acyl chlorides to yield the N-substituted derivative. For instance, acylation of similar indole (B1671886) structures has been achieved using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of sodium hydride to yield the corresponding N-substituted products nih.gov.

In the context of pharmacologically active molecules, these N-1 substitutions are often designed to improve receptor binding, enhance cell permeability, or introduce moieties that can participate in specific biological interactions. Research on structural analogues, such as 5-bromo-7-azaindolin-2-one derivatives, has shown that introducing groups like (piperidin-1-yl)methyl or (3-dimethylamino)propyl at the N-1 position can lead to compounds with a broad spectrum of antitumor activity by inhibiting angiogenesis nih.gov. These modifications highlight a key strategy for optimizing the therapeutic potential of the indolin-2-one scaffold.

Table 1: Examples of N-1 Position Modifications on Indole Scaffolds Data based on general reactions of the indole nucleus.

| Reagent | Resulting N-1 Substituent |

| Ethyl Chloroformate | Ethoxycarbonyl |

| Chloroacetyl Chloride | Chloroacetyl |

| Alkyl Halide (R-X) | Alkyl (R) |

Substitutions at the C-3 Position and Other Reactive Sites

The C-3 position of the indolin-2-one ring features an active methylene group that is flanked by an aromatic ring and a carbonyl group. This chemical environment makes the C-3 protons acidic and the carbon atom nucleophilic, rendering it a prime site for various chemical transformations. Key reactions at this position include Knoevenagel condensations and Mannich reactions, which allow for the introduction of a wide array of substituents.

The Knoevenagel condensation is a widely employed method for functionalizing the C-3 position. This reaction involves the condensation of the active methylene group of the indolin-2-one with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, and results in the formation of a C-3-ylidene derivative. This approach is a cornerstone for synthesizing many biologically active compounds, including analogues of receptor tyrosine kinase inhibitors.

Another significant modification at this position is the Mannich reaction . This three-component condensation involves the reaction of the indolin-2-one, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine nih.gov. The reaction introduces an aminomethyl group at the C-3 position, yielding what is known as a Mannich base. These derivatives are valuable intermediates in organic synthesis and often exhibit significant biological activities themselves nih.gov.

These C-3 modifications are fundamental in diversifying the chemical space around the indolin-2-one core, leading to the development of derivatives with tailored pharmacological properties.

Table 2: Common Reactions at the C-3 Position of the Indolin-2-one Core

| Reaction Type | Reagents | Resulting C-3 Moiety |

| Knoevenagel Condensation | Aromatic Aldehyde (Ar-CHO), Piperidine | Arylmethylene (=CH-Ar) |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine) | Aminomethyl (-CH₂-N(C₅H₁₀)) |

Formation of Fused Heterocyclic Systems Containing the Indolin-2-one Moiety

The indolin-2-one scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry as they often exhibit unique biological activities and can mimic the structures of natural products. The synthesis of these fused systems typically involves reactions that engage multiple reactive sites on the indolin-2-one core, leading to the formation of new rings.

One common strategy involves using the C-3 methylene group and the C-2 carbonyl group as reactive centers. For example, reaction of the indolin-2-one core with bifunctional reagents can lead to the formation of spirocyclic systems, where a new ring is attached at the C-3 position.

Furthermore, multicomponent reactions have been developed for the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines nih.govsemanticscholar.org. Such reactions can involve the indole nitrogen (N-1) and the C-2 position of the indole ring to build the fused system. For instance, a reaction between an indole, formaldehyde, and an amino hydrochloride can rapidly assemble an indole-fused oxadiazepine nih.govsemanticscholar.org. These innovative synthetic routes provide efficient access to structurally diverse and complex molecules that would be challenging to prepare using traditional methods researchgate.netrsc.orgorganic-chemistry.org. The development of such strategies is crucial for expanding the chemical diversity of indolin-2-one-based compounds for drug discovery programs.

Table 3: Strategies for Fused Heterocycle Formation from Indole Derivatives

| Strategy | Reagents | Resulting Fused System |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepine |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride, Na₂S₂O₃ | Indole-fused Thiadiazepine |

Advanced Spectroscopic and Analytical Characterization Methodologies of 7 Bromo 5 Chloroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 7-Bromo-5-chloroindolin-2-one is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the benzene (B151609) ring will appear as doublets due to coupling with their adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The methylene protons at the C3 position would typically appear as a singlet. The N-H proton of the lactam ring will present as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each of the eight carbon atoms. The carbonyl carbon (C=O) of the indolin-2-one core is expected to resonate at a significantly downfield chemical shift. The carbons attached to the halogen atoms (C5-Cl and C7-Br) will also have their chemical shifts influenced by the electronegativity of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures. Actual experimental values may vary.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Carbon Assignment | Predicted Chemical Shift (ppm) |

| H-4 | ~7.30 (d) | C-2 (C=O) | ~175.0 |

| H-6 | ~7.15 (d) | C-3a | ~140.0 |

| CH₂ (C-3) | ~3.60 (s) | C-7a | ~129.0 |

| N-H | ~8.50 (br s) | C-4 | ~128.0 |

| C-6 | ~125.0 | ||

| C-5 | ~124.0 | ||

| C-7 | ~105.0 | ||

| C-3 | ~36.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also be used to assess its purity. For this compound (C₈H₅BrClNO), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the presence of these halogens.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 262.49 g/mol |

| Predicted [M]⁺ Peak (for ⁷⁹Br, ³⁵Cl) | m/z 260.93 |

| Predicted [M+2]⁺ Peak (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | m/z 262.93 |

| Predicted [M+4]⁺ Peak (for ⁸¹Br, ³⁷Cl) | m/z 264.93 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the lactam, C-H bonds of the aromatic ring and the methylene group, and the C-N bond.

Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on analogous structures. Actual experimental values may vary.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3200-3300 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methylene) | 2850-2960 | Stretching |

| C=O (lactam) | 1700-1720 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 700-800 | Stretching |

| C-Br | 500-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The solvent used for analysis can influence the position of these absorption maxima (λ_max).

Chromatographic Techniques for Purity and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be suitable for analyzing this compound. sielc.comsielc.com The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. umb.edunih.gov This technique is invaluable for identifying impurities, even at trace levels.

Chemometric Approaches in Spectroscopic Data Analysis (e.g., PCA, PLS-DA)

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. nih.govresearchgate.net For large datasets generated from spectroscopic analyses (e.g., multiple batches of a product), chemometric techniques can be applied.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize trends and groupings in multivariate data. phmethods.net It can be applied to spectroscopic data to identify outliers or batch-to-batch variations. metwarebio.com

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised technique used to build a model that can classify samples based on their spectroscopic profiles. metwarebio.commetabolon.com This can be useful in quality control to ensure that a sample of this compound conforms to a predefined standard. nih.gov

Pharmacological Profile and Biological Activities of 7 Bromo 5 Chloroindolin 2 One Derivatives

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Models

The anti-cancer potential of indolin-2-one derivatives, including those with bromo and chloro substitutions, is a primary focus of research. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cells.

Derivatives of the indolin-2-one core structure have shown significant cytotoxic and anti-proliferative effects across a panel of human cancer cell lines. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro activity. nih.gov Many of these compounds exhibited broad-spectrum anti-tumor potency. nih.govnih.gov One of the most active compounds from this series, designated 23p, was found to be significantly more potent than the established anti-cancer drug Sunitinib against several cell lines, including the human lung adenocarcinoma cell line A549. nih.govnih.gov

Studies have consistently demonstrated the efficacy of such compounds against various cancer types. The human colon adenocarcinoma cell line, HT-29, and the breast adenocarcinoma cell line, MCF-7, have also been used to evaluate these derivatives. mdpi.commdpi.commdpi.com In one study, 5-bromo-7-azaindolin-2-one derivatives demonstrated superior inhibitory activity against MCF-7 cells compared to Sunitinib. nih.gov Similarly, related indole (B1671886) derivatives have shown noteworthy selectivity and activity against HT-29 cells. mdpi.com The anti-proliferative activity of 5-chloro-indole derivatives has also been reported, with some compounds being more effective than the reference drug erlotinib (B232) against the MCF-7 cancer cell line. nih.govmdpi.com

The table below summarizes the cytotoxic activity (IC₅₀ values) of representative bromo-indolin-2-one derivatives against various human cancer cell lines, illustrating their potency.

Table 1: In Vitro Cytotoxicity of Bromo-Indolin-2-one Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Derivative 23c | A-549 | Lung Adenocarcinoma | 3.103 | nih.gov |

| Derivative 23p | A-549 | Lung Adenocarcinoma | >3.012 | nih.govnih.gov |

| Sunitinib (Control) | A-549 | Lung Adenocarcinoma | 29.257 | nih.gov |

| Derivative 23d | Skov-3 | Ovarian Cancer | 3.721 | nih.gov |

| Sunitinib (Control) | Skov-3 | Ovarian Cancer | 31.954 | nih.gov |

| Various | MCF-7 | Breast Cancer | 3.103 - 65.054 | nih.gov |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Research into indole derivatives has shown promise in overcoming this obstacle. An indole-chalcone derivative, for example, was found to inhibit the growth of several multidrug-resistant cancer cell lines effectively. nih.govresearchgate.net This suggests that certain modifications of the indole scaffold can produce compounds that circumvent common resistance mechanisms, representing a valuable strategy for developing new therapies for treatment-resistant cancers. nih.govresearchgate.net

Anti-inflammatory Potential and Immunomodulatory Effects

Beyond oncology, indole and indolin-2-one derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov These compounds can modulate the body's inflammatory response by interfering with key signaling molecules and pathways.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. openveterinaryjournal.com Elevated levels of these cytokines are associated with various inflammatory conditions. Studies have shown that derivatives of related heterocyclic structures, like indole and quinoline, can effectively inhibit the production of these cytokines. tbzmed.ac.irnih.govnih.gov

For example, certain indole-imidazolidine hybrid molecules demonstrated anti-inflammatory activity by reducing the release of TNF-α and IL-1β in preclinical models. nih.gov In another study, conjugates of N-substituted indole and aminophenylmorpholin-3-one were screened for their inhibitory effects, with one compound reducing lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov This highlights the potential of these derivatives to act as potent anti-inflammatory agents by directly targeting the production of key cytokines. openveterinaryjournal.comnih.govphcogj.com

The anti-inflammatory effects of these derivatives are often mediated through the modulation of critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.govmdpi.com

Research has shown that indole compounds and their derivatives can regulate the PI3K/Akt/mTOR/NF-κB signaling network. researchgate.net Certain compounds have been observed to inhibit the activation of the NF-κB and MAPK pathways by preventing the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38. nih.gov By blocking these signaling cascades, the derivatives effectively suppress the downstream inflammatory response. nih.govmdpi.com

Enzyme Inhibitory Activities

The therapeutic effects of 7-Bromo-5-chloroindolin-2-one derivatives can also be attributed to their ability to inhibit specific enzymes. Kinases, in particular, are a major target class for these compounds. The activation of various kinases has been linked to cancer cell survival and proliferation. nih.gov

Derivatives of 5-chloro-indole have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several types of cancer. nih.govmdpi.com Some of these compounds showed a dual inhibitory effect on both EGFR and BRAF V600E, with IC₅₀ values in the nanomolar range. mdpi.com The ability of these molecules to selectively inhibit enzymes that drive cancer progression underscores their potential as targeted therapeutic agents. nih.govresearchgate.net

Kinase Inhibition (e.g., VEGFR, c-Src, CDK2, BRAF V600E)

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, recognized for its role in developing various kinase inhibitors. bohrium.comresearcher.life Kinases are enzymes that regulate complex cellular processes, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Derivatives of this compound are part of this broader class of compounds investigated for their potential to selectively target and inhibit specific kinases involved in pathogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. bohrium.comnih.gov The indolin-2-one structure is a foundational element for potent VEGFR inhibitors, with the FDA-approved drug Sunitinib serving as a primary example. bohrium.comresearcher.life Research into indolin-2-one analogs has shown that substitutions on the core ring system significantly influence inhibitory activity. researcher.lifenih.gov Halogen atoms, such as bromine and chlorine, can enhance the potency and membrane permeability of these compounds. bohrium.com Numerous studies have synthesized and evaluated indolin-2-one derivatives, with some compounds demonstrating potent VEGFR-2 inhibition at nanomolar concentrations, in some cases exceeding the potency of reference drugs like Sunitinib. nih.govresearchgate.net For instance, certain novel synthesized indolin-2-one derivatives have exhibited IC50 values against VEGFR-2 as low as 0.078 µM and 0.087 µM, compared to Sunitinib's IC50 of 0.139 µM. nih.govresearchgate.net

c-Src Kinase

The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell division, motility, and survival. nih.gov Its over-expression or hyperactivity is frequently observed in various cancers and is associated with malignant potential. nih.govmdpi.com Consequently, c-Src is a significant target for anticancer drug development. mdpi.com Studies on related indole structures have indicated that halogen substitution can be advantageous for inhibitory activity. Specifically, a series of N-benzyl-indole-3-amine derivatives and their 5-bromo counterparts were evaluated for activity against the pp60(c-Src) tyrosine kinase, revealing that compounds with a 5-bromo substitution possessed enhanced potency. nih.gov

Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are essential for regulating cell cycle progression. mdpi.com CDK2, in particular, is a key target in cancer therapy, and various indole and oxindole-based compounds have been explored as potential inhibitors. mdpi.comresearchgate.net The oxindole (B195798) core shows a notable affinity for the ATP-binding site of the CDK2 enzyme. researchgate.net A library of 3,5,7-substituted indolin-2-one derivatives has been synthesized and investigated for potential CDK2 inhibition, highlighting the importance of the substitution pattern on the core scaffold. benthamdirect.com Certain 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-one derivatives have demonstrated potent inhibitory activity against CDK2 with IC50 values in the low nanomolar range. researchgate.net

BRAF V600E

The BRAF V600E mutation results in the constitutive activation of the BRAF kinase, amplifying signaling pathways that drive cell proliferation and is frequently associated with malignant melanoma. nih.govbohrium.com This has made BRAF V600E a critical target for cancer therapies. nih.gov A strategic approach in drug design involves the dual inhibition of both BRAF V600E and VEGFR-2 to overcome therapeutic resistance. nih.govbohrium.com In this context, new classes of pyrazolylindolin-2-one derivatives have been designed and synthesized. nih.govrsc.org One such derivative, compound 4j , demonstrated potent dual inhibitory activity, with an IC50 of 1.033 µM against BRAF V600E and 0.64 µM against VEGFR-2, proving more active than the reference drug sorafenib. nih.govrsc.org Additionally, research into 5-chloro-indole derivatives has been pursued to develop potent inhibitors of the EGFR/BRAF pathways. nih.gov

| Compound Class | Target Kinase | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Indolin-2-one derivative 17a | VEGFR-2 | 0.078 | Sunitinib | 0.139 nih.govresearchgate.net |

| Indolin-2-one derivative 10g | VEGFR-2 | 0.087 | Sunitinib | 0.139 nih.gov |

| Pyrazolylindolin-2-one derivative 4j | BRAF V600E | 1.033 | Sorafenib | 2.86 nih.govrsc.org |

| Pyrazolylindolin-2-one derivative 4j | VEGFR-2 | 0.64 | Sorafenib | 1.94 nih.govrsc.org |

Cytochrome P450 Enzyme Modulation

The cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism, primarily functioning to metabolize a wide array of xenobiotics, including pharmaceutical drugs. nih.gov These enzymes, located predominantly in the liver, are responsible for the clearance of potentially toxic compounds. nih.gov The modulation of CYP enzymes, either through inhibition or induction, is a critical aspect of pharmacology. nih.gov Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, potentially leading to increased plasma concentrations and adverse effects. Conversely, induction can accelerate drug metabolism, possibly reducing a drug's therapeutic efficacy. nih.govnih.gov Six major isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of all drug metabolism. nih.gov While the metabolic profile of any new chemical entity is a key area of investigation, specific research detailing the direct modulatory effects of this compound derivatives on cytochrome P450 enzymes is not extensively available in the reviewed literature.

Other Relevant Enzyme Targets (e.g., COX-1/2)

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key targets for anti-inflammatory drugs. nih.govnih.gov COX-2 is closely associated with inflammation and pain, making selective COX-2 inhibitors a desirable therapeutic strategy to avoid the gastrointestinal side effects linked to the inhibition of the constitutively expressed COX-1 isoform. researchgate.netmdpi.com The indole moiety is an important pharmacophore in the synthesis of anti-inflammatory agents, as seen in the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govmdpi.com Following this precedent, various 1,3-dihydro-2H-indolin-2-one derivatives have been designed and synthesized to evaluate their potential as selective COX-2 inhibitors. nih.gov Studies have identified several indolin-2-one derivatives bearing α,β-unsaturated ketones that exhibit good COX-2 inhibitory activities, with some compounds showing IC50 values in the low micromolar range. nih.gov

| Compound Class/Derivative | Target Enzyme | Reported IC50 (µM) |

|---|---|---|

| Indolin-2-one derivative 4e | COX-2 | 2.35 nih.gov |

| Indolin-2-one derivative 9h | COX-2 | 2.422 nih.gov |

| Indolin-2-one derivative 9i | COX-2 | 3.34 nih.gov |

Antimicrobial and Anthelmintic Activities

Evaluation Against Bacterial Strains (e.g., Bacillus cereus, Escherichia coli)

The search for novel antimicrobial agents is driven by the global challenge of antibiotic resistance. Halogenated indole and indolin-2-one derivatives have been investigated for their antibacterial potential. Research has shown that the presence of halogen atoms like chlorine and bromine on the indole ring can be crucial for antibacterial efficacy. nih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions are essential for activity against certain bacterial species. nih.gov While specific data on this compound was not detailed, studies on related structures are informative. For example, a series of new thiazolo-indolin-2-one derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In a broader context, various natural compounds have been evaluated against resistant strains of Bacillus cereus and Escherichia coli, establishing a basis for comparing the efficacy of novel synthetic compounds. nih.gov

Antifungal Efficacy (e.g., Candida albicans)

Infections caused by fungal pathogens, particularly drug-resistant Candida species, represent a significant health concern. scielo.br This has spurred research into new chemical entities with antifungal properties. Derivatives containing bromine and chlorine have been a subject of this research. A study on a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated significant antifungal activity against clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values observed in the range of 0.00195 to 0.0078 µg/mL for most strains tested. nih.govfrontiersin.org The same compound exhibited fungicidal activity at a concentration of 32 µg/mL against several Candida strains. nih.govfrontiersin.org Although the core structure differs from indolin-2-one, these findings underscore the potential contribution of bromo- and chloro-substituents to antifungal activity.

| Compound | Fungal Strain | Activity Type | Concentration (µg/mL) |

|---|---|---|---|

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical isolates) | MIC | 0.00195 - 0.0078 nih.govfrontiersin.org |

| MFC | 32 nih.govfrontiersin.org |

Anthelmintic Efficacy

Helminth infections remain a major issue in both human and veterinary medicine, and resistance to existing anthelmintic drugs necessitates the discovery of new therapeutic agents. derpharmachemica.commdpi.com Various heterocyclic scaffolds, including indole and indolin-2-one, have been explored for this purpose. A study focused on novel pyrazole-containing indolin-2-one derivatives reported that some synthesized compounds showed high anthelmintic activity when tested against the earthworm Pheretima posthuma, with efficacy comparable to the standard drug Albendazole. ijpsr.com Other research on indole derivatives has also shown promising results in this area. jddtonline.info While the specific anthelmintic properties of this compound derivatives are not detailed, the positive results from related indolin-2-one structures suggest this is a viable area for further investigation. ijpsr.com

Other Reported Biological Activities of Indolin-2-one Derivatives (e.g., CNS effects)

While specific research on the biological activities of this compound is not extensively detailed in the available literature, the broader class of indolin-2-one derivatives has been the subject of significant scientific investigation, revealing a wide spectrum of pharmacological activities. These activities range from effects on the central nervous system (CNS) to potential applications as antitumor and anti-inflammatory agents.

Indole and its derivatives have long been recognized for their diverse biological properties. globalresearchonline.net The indole nucleus is a key structural component in many biologically active compounds, including alkaloids and essential amino acids. globalresearchonline.net This has spurred research into synthetic indole derivatives, including those based on the indolin-2-one scaffold, for a variety of therapeutic applications. globalresearchonline.netresearchgate.net

Derivatives of the indolin-2-one core structure have demonstrated notable effects on the central nervous system. globalresearchonline.netnih.gov Studies have shown that these compounds can exhibit CNS depressant activities. globalresearchonline.net For instance, a series of 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones were synthesized and screened for their CNS activity. The gross behavioral studies on mice revealed that the majority of these compounds exhibited CNS depression and a decrease in locomotor activity. globalresearchonline.net

Furthermore, these derivatives have been shown to potentiate the effects of pentobarbitone, a short-acting barbiturate. In one study, all tested compounds potentiated pentobarbitone sodium-induced sleeping time in mice, with some derivatives significantly increasing the duration of sleep. globalresearchonline.net This suggests a potential sedative-hypnotic effect. The indole nucleus itself is present in several marketed drugs used for CNS disorders, highlighting the therapeutic potential of this chemical class. nih.govjpsbr.org

Table 1: CNS Activities of Selected Indolin-2-one Derivatives

| Compound | Observed CNS Effect | Specific Finding |

|---|---|---|

| 1-N-Substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones | CNS Depression | Exhibited CNS depression in mice and a general decrease in locomotor activity. globalresearchonline.net |

| 1-N-Substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones | Potentiation of Pentobarbitone-induced sleep | All tested compounds potentiated pentobarbitone sodium sleeping time, with compound VIIId showing the most significant effect. globalresearchonline.net |

Antitumor Activity

A significant area of research for indolin-2-one derivatives has been in the field of oncology. These compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor angiogenesis and cell proliferation. nih.govacs.org By targeting the ATP binding pocket of RTKs, these derivatives can selectively inhibit the ligand-dependent autophosphorylation of various RTKs. acs.org

For example, certain 3-substituted indolin-2-ones have shown selective inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, while others have demonstrated selectivity towards epidermal growth factor (EGF) and Her-2 RTKs. acs.org Modifications at the C-5 position of the indolin-2-one ring, such as the substitution of a fluoro group with a chloro group, have been shown to significantly increase potency against certain cancer cell lines. nih.gov A number of 3-substituted-indolin-2-ones and azaindolin-2-ones have demonstrated potential antiproliferative activity against various cancer cell lines. drugbank.com

Table 2: Antitumor Activity of Selected Indolin-2-one Derivatives

| Compound Class | Target | Notable Finding |

|---|---|---|

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK | Highly specific inhibition of VEGF (Flk-1) RTK activity. acs.org |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs | High selectivity towards EGF and Her-2 RTKs. acs.org |

| 3-substituted-indolin-2-ones containing chloropyrroles | Various cancer cell lines | IC50 values as low as 0.32 µM against non-small cell lung cancer (A549). nih.gov |

| 5-fluoroindolin-2-one derivative with a pyridone unit | HCT-116 cells | Suppressed cell proliferation via G1 phase arrest and apoptosis. drugbank.com |

Anti-inflammatory Activity

Indolin-2-one derivatives have also been evaluated for their anti-inflammatory properties. A study on nineteen 3-substituted-indolin-2-one derivatives found that several of these compounds exhibited anti-inflammatory activity in RAW264.7 murine macrophages. mdpi.com The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Further investigation revealed that its anti-inflammatory mechanism involves the inhibition of the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

The indolin-2-one scaffold is also a component of molecules investigated for their antimicrobial properties. Indoline-2,3-dione-based thiosemicarbazide (B42300) derivatives have been reported to possess a wide range of biological activities, including antifungal, antiviral, and antimicrobial effects. tandfonline.com These compounds are thought to act on multiple targets, contributing to their broad spectrum of activity. tandfonline.com

Mechanistic Investigations of 7 Bromo 5 Chloroindolin 2 One Derivatives

Identification of Cellular and Molecular Targets

The biological activity of indolin-2-one derivatives is often attributed to their ability to interact with specific cellular and molecular targets, thereby initiating a cascade of downstream effects. Research into this class of compounds has identified interactions with various receptors and biological macromolecules, as well as the modulation of critical intracellular signaling pathways.

Receptor Binding Affinities and Interactions with Biological Macromolecules

The indolin-2-one core structure is a recognized pharmacophore that can be tailored to interact with a variety of biological macromolecules, including protein kinases and receptors. nih.govbenthamdirect.com Studies on substituted indolin-2-ones have demonstrated their potential as inhibitors of several receptor tyrosine kinases (RTKs), which are crucial in cell signaling and are often dysregulated in various diseases. nih.govnih.gov

For instance, certain 3-substituted indolin-2-ones have been shown to selectively inhibit the vascular endothelial growth factor (VEGF) receptor, platelet-derived growth factor (PDGF) receptor, and fibroblast growth factor (FGF) receptor. nih.gov The binding of these derivatives to the ATP-binding pocket of these kinases is a common mechanism, leading to the inhibition of their catalytic activity. nih.govacs.org The nature and position of substituents on the indolin-2-one ring play a critical role in determining the binding affinity and selectivity for different RTKs. nih.govacs.org

Furthermore, investigations into other indolin-2-one derivatives have revealed affinities for G-protein coupled receptors, such as the dopamine (B1211576) D4 receptor. ingentaconnect.comnih.gov One study synthesized a series of indolin-2-one derivatives and found that a compound with a 4-hydroxybenzyl group exhibited a high affinity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.comnih.gov The interaction with such receptors suggests a broader range of potential biological activities for this class of compounds.

| Derivative Type | Target Receptor/Macromolecule | Reported Activity/Affinity |

| 3-[(heteroaryl)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK | Selective inhibition |

| 3-(benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs | Selective inhibition |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | Dopamine D4 Receptor | Ki = 0.5 nM |

| 3-substituted indolin-2-ones | JNK3 | IC50 = 40 nM (for compound J30-8) |

| Carbamate and cyclopropylurea indolin-2-one derivatives | Aurora B Kinase | IC50 = 16.2 nM and 10.5 nM, respectively |

Modulation of Key Intracellular Signaling Pathways (e.g., Akt, MAPK, NF-κB)

The interaction of indolin-2-one derivatives with their molecular targets can lead to the modulation of key intracellular signaling pathways that govern cell proliferation, survival, and inflammation. The Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways are among the most studied in this context.

Research has demonstrated that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB signaling pathways in macrophages. nih.govsemanticscholar.org This inhibition is achieved through the suppression of the phosphorylation of key proteins in these cascades, such as Akt, JNK, ERK, p38, and p65. nih.gov

The MAPK pathway, which includes the JNK, ERK, and p38 subfamilies, is a crucial regulator of cellular responses to external stimuli. nih.gov Some indolin-2-one compounds have been found to inhibit the phosphorylation of these MAPKs, thereby attenuating downstream inflammatory responses. nih.govsemanticscholar.org Similarly, the NF-κB pathway, a critical mediator of inflammation, can be suppressed by indolin-2-one derivatives through the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit. nih.govsemanticscholar.org

The ability of these compounds to modulate multiple signaling pathways highlights their potential to exert complex effects on cellular function.

Effects on Cell Cycle Progression and Apoptosis Induction

A significant area of investigation for indolin-2-one derivatives is their impact on cell cycle progression and the induction of apoptosis, or programmed cell death. These processes are fundamental to normal tissue homeostasis, and their dysregulation is a hallmark of many diseases.

Flow Cytometric Analysis of Cell Cycle Phases

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on various indolin-2-one derivatives have utilized this method to demonstrate their ability to induce cell cycle arrest.

For example, a 5-fluoroindolin-2-one derivative was shown to suppress the proliferation of HCT-116 cells by causing cell cycle arrest in the G1 phase in a dose-dependent manner. nih.gov Similarly, other novel indolin-2-one derivatives have been reported to induce G1 phase arrest in HepG2 cells. nih.gov In another study, a different derivative led to a significant decrease in the cell population in the G2/M phase in MCF-7 cells. tandfonline.com

| Cell Line | Derivative Type | Observed Effect on Cell Cycle |

| HCT-116 | 5-fluoroindolin-2-one derivative | G1 phase arrest |

| HepG2 | Indolinone-based derivative | G1 phase arrest |

| MCF-7 | N-propylindole derivative | Decrease in G2/M phase population |

Caspase Activation and Apoptotic Pathway Analysis

The induction of apoptosis is a key mechanism through which many therapeutic agents exert their effects. Indolin-2-one derivatives have been shown to trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.

One study on novel [(3-indolylmethylene)hydrazono]indolin-2-ones found that a particularly active compound significantly increased early and late apoptosis in MCF-7 cells. tandfonline.com This was accompanied by an increased expression of the initiator caspase-9 and the executioner caspase-3. tandfonline.com The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is further supported by the observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com

Another investigation into 3-(2-oxoethylidene)indolin-2-one compounds demonstrated that their cytotoxic effects were associated with apoptotic features, including the cleavage of PARP and activation of caspase-3. nih.gov These findings indicate that indolin-2-one derivatives can effectively engage the cellular machinery of apoptosis.

Protein Phosphorylation Studies (e.g., Phosphorylated Retinoblastoma Protein, p-Tyr Levels)

The reversible phosphorylation of proteins is a fundamental mechanism for regulating a vast array of cellular processes. Given that many indolin-2-one derivatives are designed as kinase inhibitors, a central aspect of their mechanistic investigation involves studying their effects on protein phosphorylation.

As previously mentioned, a primary mechanism of action for many substituted indolin-2-ones is the inhibition of receptor tyrosine kinases. nih.govacs.org This inherently involves a reduction in the autophosphorylation of these receptors and the subsequent phosphorylation of their downstream substrates. The inhibition of ligand-dependent autophosphorylation of RTKs at submicromolar concentrations has been demonstrated for various 3-substituted indolin-2-ones. nih.govacs.org This directly impacts the levels of phosphorylated tyrosine (p-Tyr) on these receptors and other signaling proteins.

While direct studies on the effect of 7-Bromo-5-chloroindolin-2-one on the phosphorylation of the Retinoblastoma protein (pRb) are not yet available, the known role of pRb as a key regulator of the G1/S phase transition makes it a plausible downstream target. nih.gov The cell cycle arrest at the G1 phase induced by some indolin-2-one derivatives could potentially be mediated through the modulation of pRb phosphorylation, a process controlled by cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov Indeed, some indolin-2-one derivatives have been identified as inhibitors of CDKs. nih.gov Western blot analyses have been employed to assess the impact of indolin-2-one derivatives on the phosphorylation status of various signaling proteins, confirming their ability to interfere with cellular phosphorylation cascades. researchgate.net

In Vitro and Ex Vivo Pharmacological Studies to Elucidate Mechanisms

In vitro and ex vivo pharmacological studies are fundamental in elucidating the mechanisms of action of novel chemical entities. For derivatives of the indolin-2-one scaffold, a core structure in many targeted therapies, these investigations have revealed diverse biological activities. While specific research focusing exclusively on this compound derivatives is limited in publicly accessible literature, extensive studies on structurally related halogenated indolin-2-ones provide a clear framework for understanding their potential mechanisms. These studies primarily explore their roles as inhibitors of protein kinases and modulators of inflammatory pathways.

The indolin-2-one nucleus is a privileged scaffold known to target the ATP-binding site of various protein kinases. nih.govacs.org Modifications at different positions of the indolin-2-one ring, including halogenation at the 5 and 7 positions, are critical for modulating potency and selectivity against different kinase families. nih.gov These kinases are crucial regulators of cellular processes like growth, proliferation, and survival, and their dysregulation is a hallmark of diseases such as cancer. scirp.org

Enzyme Inhibition Assays

A primary mechanism investigated for indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in angiogenesis and tumor cell proliferation. In vitro enzyme assays are employed to quantify the inhibitory potency of these compounds. For instance, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Substituent | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7c | 4-Arylthiazole | 0.728 | mdpi.com |

| 7d | 4-Arylthiazole | 0.503 | mdpi.com |

Similarly, research on other substituted indoles, such as 5-chloro-indole derivatives, has identified potent inhibitors of other critical kinases like EGFR and BRAF, which are implicated in non-small cell lung cancer and melanoma. mdpi.com The selectivity of these compounds is a key aspect of mechanistic studies, with researchers often screening them against a panel of different kinases to determine their specificity. nih.govacs.org

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| EGFRT790M | 68 | mdpi.com |

| BRAFV600E | 35 | mdpi.com |

Cell-Based Assays

To understand the effect of these compounds in a biological context, cell-based in vitro assays are crucial. Anti-proliferative assays, such as the MTT assay, are used to assess the ability of compounds to inhibit the growth of cancer cell lines. mdpi.comnih.gov Studies on various 5-bromo-7-azaindolin-2-one and 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent cytotoxic effects against a range of human tumor cell lines, including those from lung, breast, and liver cancers. mdpi.comnih.gov

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7c | 7.17 | 15.42 | mdpi.com |

| 7d | 2.93 | 9.36 | mdpi.com |

Further mechanistic insights are gained from cell cycle analysis. Treatment of cancer cells with active indolin-2-one derivatives has been shown to cause cell cycle arrest, often at the G2/M phase, preventing the cells from dividing. mdpi.com For example, compound 7d, a 1-benzyl-5-bromoindolin-2-one derivative, induced a significant increase in the percentage of MCF-7 breast cancer cells in the G2/M phase. mdpi.com This is often followed by the induction of apoptosis, or programmed cell death, which is confirmed by measuring the levels of key apoptotic marker proteins like caspases, Bax, and Bcl-2. mdpi.com

Anti-Inflammatory Mechanisms

Beyond oncology, indolin-2-one derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key signaling pathways implicated in the inflammatory response. In vitro studies using murine macrophage cell lines (e.g., RAW264.7) have shown that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, these compounds have been found to suppress lipopolysaccharide (LPS)-induced activation of critical inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways. nih.gov

Ex Vivo Hydrolysis Studies

Ex vivo studies, which are conducted on tissues or cells outside the organism in an artificial environment, can provide valuable information about a compound's stability and metabolic fate. For instance, the hydrolysis of an indoline (B122111) derivative designed as a prodrug was studied in rat plasma. researchgate.net Such studies are crucial for understanding whether a compound will remain intact and stable in the bloodstream to reach its target or if it is metabolized into other active or inactive forms. researchgate.net These experiments help to correlate the findings from in vitro assays with the potential behavior of the compound in vivo.

Structure Activity Relationship Sar Studies of 7 Bromo 5 Chloroindolin 2 One Derivatives

Impact of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms is a widely used strategy in drug design to enhance the potency and modulate the properties of lead compounds. nih.gov Halogens can alter molecular size, conformation, lipophilicity, and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. nih.goveurochlor.org In the context of indolin-2-one derivatives, the nature and position of halogen substituents are critical determinants of their biological activity. core.ac.uk

The specific placement of bromine and chlorine atoms on the indolin-2-one ring significantly influences the pharmacological profile of the resulting compounds. While direct SAR studies on 7-bromo-5-chloroindolin-2-one itself are limited in publicly available literature, the principles can be inferred from related substituted indolinones.

For instance, studies on 5-bromo-7-azaindolin-2-one derivatives, where a nitrogen atom is present at position 7 of the indole (B1671886) ring, have shown that the bromine at the C-5 position is favorable for potent antitumor activity. nih.govnih.gov In a different series of compounds, replacing a fluoro group at the C-5 position of an indolin-2-one derivative with a chloro group led to a significant increase in potency against the A549 non-small cell lung cancer cell line. nih.gov This highlights that the C-5 position is a sensitive site for halogen substitution.

Conversely, in the development of polysubstituted indole derivatives as potential tubulin polymerization inhibitors, 5-bromo substitution was a common feature in many of the synthesized active compounds. nih.gov In a series of 5-halogenated-7-azaindolin-2-ones, the iodo-substituted compound demonstrated superior in vitro activity compared to sunitinib, indicating that heavier halogens can sometimes be more effective. nih.gov

Furthermore, the introduction of a chlorine atom in place of a methyl group on an associated pyrrole (B145914) ring was found to markedly reduce cardiotoxicity while maintaining or even enhancing antitumor activity against certain cancer cell lines. nih.gov This demonstrates that halogenation patterns can be fine-tuned not only to improve potency but also to enhance the safety profile of a drug candidate.

| Halogen Substitution Pattern | Observed Biological Effect | Reference Compound Class | Citation |

|---|---|---|---|

| 5-Chloro substitution (vs. 5-Fluoro) | Increased potency against A549 lung cancer cells. | 3-Substituted-indolin-2-ones | nih.gov |

| 5-Bromo substitution | Favorable for antitumor activity. | 7-Azaindolin-2-ones / 3-Substituted Indolin-2-ones | core.ac.uknih.govnih.gov |

| Chlorine on an attached pyrrole ring (vs. Bromine) | Good antitumor activity observed; bromine showed no activity. | 3-Substituted-indolin-2-ones | nih.gov |

| Chlorine on an attached pyrrole ring (vs. Methyl) | Significantly reduced cardiotoxicity. | 3-Substituted-indolin-2-ones | nih.gov |

Effects of Substitutions at N-1 and C-3 Positions on Pharmacological Profiles

The N-1 and C-3 positions of the indolin-2-one core are primary sites for chemical modification to diversify pharmacological activity and achieve target selectivity.

The N-1 position, featuring a secondary amine, is a common site for substitution. Acylation of the N-1 nitrogen with groups like cyclohexanecarbonyl has been used in the synthesis of dual 5-LOX/sEH inhibitors. acs.org In other studies, the N-1 position has been substituted with acetyl groups bearing amino acid moieties to explore anticancer properties. nih.gov These modifications can influence the molecule's solubility, cell permeability, and interaction with the target protein.

The C-3 position is arguably the most critical site for determining the selectivity of indolin-2-one-based kinase inhibitors. By modifying the substituent at this position, researchers have developed compounds that selectively target different receptor tyrosine kinases (RTKs). nih.gov SAR studies have established clear guidelines:

3-[(Five-membered heteroaryl ring)methylidenyl] groups confer high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. nih.gov

3-(Substituted benzylidenyl) groups with bulky substituents on the phenyl ring show high selectivity toward Epidermal Growth Factor Receptor (EGFR) and Her-2 kinases. nih.gov

An extended side chain at the C-3 position can lead to high potency and selectivity against Platelet-Derived Growth Factor Receptor (PDGFR) and VEGFR kinases. nih.gov

A pyrrole-4'-formamide moiety attached to the C-3 position, particularly with a 2-(ethylamino)ethylcarbamoyl group, has been shown to notably enhance antitumor activities. nih.govdoaj.org

| Position | Substituent Type | Resulting Pharmacological Profile / Target Selectivity | Citation |

|---|---|---|---|

| N-1 | Acyl groups (e.g., cyclohexanecarbonyl) | Modulation of activity for enzymes like 5-LOX/sEH. | acs.org |

| C-3 | (Five-membered heteroaryl ring)methylidenyl | Selective inhibition of VEGFR. | nih.gov |

| C-3 | Bulky substituted benzylidenyl | Selective inhibition of EGFR and Her-2. | nih.gov |

| C-3 | Pyrrole carboxamide with N-substituents | Enhanced broad-spectrum antitumor activity. | nih.govdoaj.org |

| C-3 | Trifluoroacetyl group | Can significantly enhance biological activity compared to unsubstituted analogues. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These predictive models are invaluable in drug discovery for forecasting the activity of newly designed molecules, thus prioritizing synthetic efforts toward the most promising candidates. tandfonline.comnih.gov

For indolin-2-one derivatives, both 2D- and 3D-QSAR studies have been successfully applied. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological potency.

A typical QSAR study involves:

Assembling a dataset of compounds with known biological activities.

Dividing the data into a training set (to build the model) and a test set (to validate its predictive power).

Generating molecular descriptors (for 2D-QSAR) or molecular fields (for 3D-QSAR).

Developing a statistical model using methods like Partial Least Squares (PLS) regression. nih.gov

Validating the model using various statistical metrics. nih.govmdpi.com

Robust and reliable CoMFA and CoMSIA models have been developed for indolin-2-one series targeting enzymes like Tropomyosin receptor kinases (TRKs), leading to the design of novel derivatives with predicted activity superior to the initial lead compounds. tandfonline.comnih.gov

| QSAR Metric | Description | Acceptable Value |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient (internal validation). Measures the predictive ability of the model. | > 0.5 |

| r² (or R²) | Coefficient of determination (internal validation). Measures the goodness of fit of the model. | > 0.6 |

| r²_test (or R²_pred) | Predictive R-squared for the external test set. Measures the model's ability to predict the activity of new compounds. | > 0.6 |

Ligand-Based and Structure-Based Drug Design Principles Applied to Indolin-2-one Derivatives

Both ligand-based and structure-based drug design strategies are employed to discover and optimize indolin-2-one inhibitors. researchgate.net

Ligand-based drug design (LBDD) is used when the 3D structure of the biological target is unknown. researchgate.net It relies on the knowledge of known active ligands to build a model, known as a pharmacophore, which defines the essential structural features required for activity. QSAR is a prominent LBDD method. researchgate.net

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein (e.g., a kinase) is available, often from X-ray crystallography. researchgate.net The primary SBB D technique is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. mdpi.com

For indolin-2-one derivatives, molecular docking studies have been instrumental in:

Elucidating the binding modes of inhibitors within the ATP-binding pocket of various kinases. mdpi.com

Identifying key hydrogen bonds and hydrophobic interactions that anchor the ligand to the protein. For example, the indolinone ring often forms critical hydrogen bonds with the "hinge region" of the kinase domain. researchgate.net

Rationalizing the observed SAR. For instance, docking can explain why a bulky group at a certain position enhances activity by occupying a specific hydrophobic pocket, or why a halogen atom improves potency by forming a halogen bond. tandfonline.comnih.gov

These computational approaches, often used in conjunction, allow for a continuous cycle of design, prediction, synthesis, and testing, which accelerates the development of novel and more effective drugs based on the this compound scaffold. tandfonline.com

Computational Chemistry and Molecular Modeling of 7 Bromo 5 Chloroindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the structural basis of a ligand's biological activity. For the broader class of indolin-2-one derivatives, molecular docking is widely used to elucidate their binding mechanisms with various protein kinases, such as p21-activated kinase 4 (PAK4) and VEGFR-2 tyrosine kinase. nih.govd-nb.info While specific molecular docking studies focusing exclusively on 7-Bromo-5-chloroindolin-2-one are not extensively detailed in the available literature, the methodology remains a cornerstone for evaluating its potential as a kinase inhibitor or for other therapeutic targets.

The primary goal of molecular docking is to predict the binding pose of a ligand within a protein's active site and to estimate the strength of the interaction, often expressed as a docking score. nih.gov This score, typically in units of kcal/mol, represents the binding free energy; a more negative score indicates a more favorable and stable interaction. nih.gov

Table 1: Hypothetical Docking Score Data for this compound

| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| VEGFR-2 | Data not available in cited literature | Data not available in cited literature |

| PAK4 | Data not available in cited literature | Data not available in cited literature |

The stability of a ligand-receptor complex is governed by various non-covalent interactions. A detailed analysis of the docked pose of this compound would focus on identifying these key interactions.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and binding specificity. The indolin-2-one core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). In docking studies of similar molecules, these groups are frequently observed forming hydrogen bonds with backbone or side-chain residues in the kinase hinge region. d-nb.info

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity. The aromatic ring of the this compound scaffold, along with its halogen substituents, can engage in various hydrophobic interactions, including pi-pi stacking, pi-alkyl, and pi-sulfur interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine within the active site. d-nb.info

A comprehensive docking analysis would map these interactions to understand how this compound achieves its binding affinity and selectivity for a particular target.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov DFT studies provide valuable information on molecular structure, vibrational frequencies, and electronic characteristics, which can be correlated with the molecule's reactivity and stability. nih.gov While specific DFT studies for this compound are not found in the search results, research on structurally similar compounds like 7-bromo-5-chloro-8-hydroxyquinoline demonstrates the application of these methods. nih.gov

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net This analysis is fundamental for understanding the potential of this compound to participate in charge-transfer interactions with biological receptors.

Table 2: Hypothetical Frontier Orbital Energy Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in cited literature |

| LUMO Energy | Data not available in cited literature |

Conformational analysis using DFT helps to determine the most stable three-dimensional arrangement of a molecule's atoms. By calculating the electronic energies of different possible conformations (or isomers), researchers can identify the lowest energy (most stable) structure. This optimized geometry is the basis for further computational studies, such as molecular docking and spectroscopic analysis. nih.gov For a molecule like this compound, DFT calculations would confirm the planarity of the ring system and the preferred orientation of its substituents, providing a precise structural model essential for predicting its interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. mdpi.com These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target protein's binding site. dovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, is a highly efficient method for identifying new potential drug candidates. researchgate.netnih.gov

For a compound like this compound, a pharmacophore model could be developed based on a set of structurally similar indolin-2-one derivatives with known biological activity against a target like PAK4 or VEGFR. nih.govmdpi.com The model would capture the key interaction points, such as the hydrogen-bonding capacity of the indolinone core and the hydrophobic nature of the substituted aromatic ring. This model could then be used to screen databases for new molecules, potentially with different core scaffolds but possessing the same essential pharmacophoric features, thereby guiding the discovery of next-generation inhibitors. dovepress.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment